![molecular formula C13H12N2O4S2 B5510201 4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510201.png)

4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

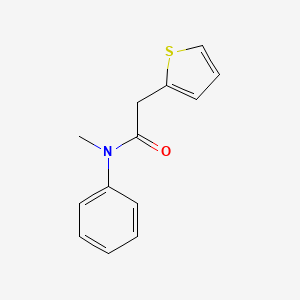

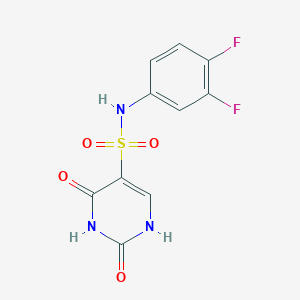

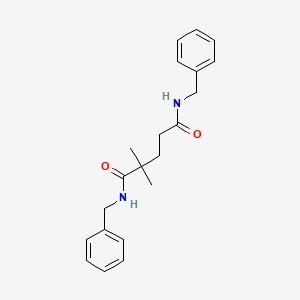

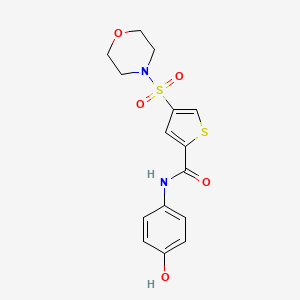

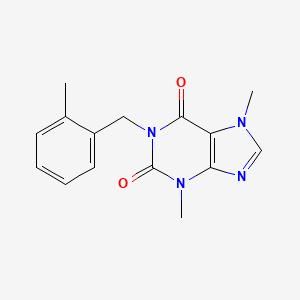

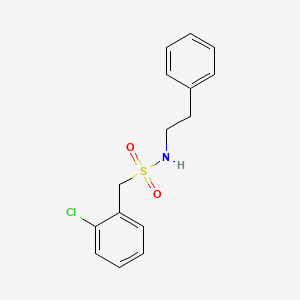

"4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide" belongs to a class of compounds that are synthesized using variations of the Gewald reaction, a method commonly used to produce thiophene derivatives. These compounds are of interest due to their diverse biological activities and potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of thiophene derivatives like "this compound" often involves the Gewald reaction. For example, 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, a similar compound, was synthesized starting with the preparation of acetamide via the cold condensation of aniline and ethylcynoacetate, followed by several reaction steps involving p-chloro acetophenone, sulphur, and diethyl amine (Bhattacharjee, Saravanan, & Mohan, 2011).

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be determined using various spectroscopic methods like FT-IR, NMR, and mass spectrometry, as well as X-ray crystallography. For instance, a novel thiophene-containing compound was characterized using these techniques, providing detailed insights into its molecular structure (Mabkhot et al., 2016).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, leading to the formation of different compounds. For example, they can react with aryl aldehydes to yield Schiff bases, as seen in the synthesis of 2-Amino-4-(4-acetamido phenyl) Thiophene-3carboxamide (Arora et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments and applications. These properties can be studied using techniques like X-ray crystallography, which provides insights into the crystal packing and molecular interactions within the compound (Ramazani et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are determined by the functional groups present in the compound and its overall molecular structure. Studies on thiophene sulfonamide derivatives, for instance, shed light on their reactivity and potential as inhibitors or antimicrobial agents (Noreen et al., 2017).

Applications De Recherche Scientifique

Synthesis and Characterization

Recent research has focused on the synthesis and characterization of derivatives of thiophene compounds, demonstrating their potential in creating new materials with specific properties. For instance, Bhattacharjee et al. (2011) described the synthesis of Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, showcasing the versatility of thiophene derivatives in organic synthesis Bhattacharjee, S., Saravanan, J., & Mohan, S. (2011). Similarly, Khalifa and Algothami (2020) utilized Gewald synthesis to create novel thiophene scaffolds with potential antitumor properties, highlighting the chemical reactivity and biological relevance of these compounds Khalifa, M., & Algothami, W. M. (2020).

Biological Evaluation and Potential Therapeutic Applications

Several studies have evaluated the biological activities of thiophene derivatives, suggesting their potential in therapeutic applications. For example, compounds synthesized from thiophene derivatives have been tested for their CNS depressant activity, as reported by Bhattacharjee et al. (2011), indicating the potential of these compounds in neurological research Bhattacharjee, S., Saravanan, J., & Mohan, S. (2011). Furthermore, Ilies et al. (2003) explored the inhibition of tumor-associated carbonic anhydrase IX by derivatives of halogenated sulfonamides, including compounds structurally related to 4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide, underscoring their potential as antitumor agents Ilies, M., Vullo, D., Pastorek, J., Scozzafava, A., Ilieș, M., Cǎproiu, M., Pastoreková, S., & Supuran, C. (2003).

Molecular Docking and Computational Studies

The molecular structure and interactions of thiophene derivatives have been a subject of study, with Fahim and Shalaby (2019) conducting molecular docking and DFT calculations to understand the interactions of benzenesulfonamide derivatives at the molecular level Fahim, A. M., & Shalaby, M. A. (2019). These studies provide insight into the structural basis of the biological activities of these compounds and their potential binding targets.

Orientations Futures

The future research directions could involve further exploration of the therapeutic properties of “4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide” and similar sulfonamide compounds. This could include in-depth studies of their mechanisms of action, potential applications in medicine, and synthesis of novel analogs with enhanced activities and minimal toxicity .

Propriétés

IUPAC Name |

4-[(3-acetylphenyl)sulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S2/c1-8(16)9-3-2-4-10(5-9)15-21(18,19)11-6-12(13(14)17)20-7-11/h2-7,15H,1H3,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMBOWLRNRIYJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5510122.png)

![N-(tert-butyl)-2-[2-({[1-(hydroxymethyl)propyl]amino}methyl)-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B5510124.png)

![2-{3-[2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510126.png)

![N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510131.png)

![N-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510150.png)

![5,6-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5510167.png)

![4-[4-(methylthio)benzylidene]-3-phenylisoxazol-5(4H)-one](/img/structure/B5510171.png)

![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5510195.png)